tert-butyl N-[(1S)-1-(4-bromophenyl)-2-hydroxyethyl]carbamate tert-butyl N-[(1S)-1-(4-bromophenyl)-2-hydroxyethyl]carbamate
Brand Name: Vulcanchem
CAS No.: 1379546-68-5
VCID: VC4556128
InChI: InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(17)15-11(8-16)9-4-6-10(14)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,17)/t11-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CO)C1=CC=C(C=C1)Br
Molecular Formula: C13H18BrNO3
Molecular Weight: 316.195

tert-butyl N-[(1S)-1-(4-bromophenyl)-2-hydroxyethyl]carbamate

CAS No.: 1379546-68-5

Cat. No.: VC4556128

Molecular Formula: C13H18BrNO3

Molecular Weight: 316.195

* For research use only. Not for human or veterinary use.

tert-butyl N-[(1S)-1-(4-bromophenyl)-2-hydroxyethyl]carbamate - 1379546-68-5

Specification

CAS No. 1379546-68-5
Molecular Formula C13H18BrNO3
Molecular Weight 316.195
IUPAC Name tert-butyl N-[(1S)-1-(4-bromophenyl)-2-hydroxyethyl]carbamate
Standard InChI InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(17)15-11(8-16)9-4-6-10(14)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,17)/t11-/m1/s1
Standard InChI Key QFKIGDYLKNXDFN-LLVKDONJSA-N
SMILES CC(C)(C)OC(=O)NC(CO)C1=CC=C(C=C1)Br

Introduction

Chemical and Physical Properties

tert-Butyl N-[(1S)-1-(4-bromophenyl)-2-hydroxyethyl]carbamate belongs to the carbamate family, with a molecular formula of C₁₃H₁₈BrNO₃ and a molecular weight of 316.19 g/mol . The compound’s stereochemistry is defined by the (1S) configuration, distinguishing it from its (1R) enantiomer (CAS No. 849178-85-4), which exhibits distinct biochemical interactions . Key physical properties include:

PropertyValueSource
Boiling Point438.3 ± 40.0°C (at 760 mmHg)
SolubilitySoluble in DMSO, methanol
Storage ConditionsRoom temperature (stable)
PSA (Polar Surface Area)58.56 Ų
LogP (Partition Coefficient)3.40

The bromophenyl group contributes to its hydrophobic character, while the hydroxyethyl moiety enables hydrogen bonding, influencing its solubility and reactivity.

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step sequence starting from (S)-1-(4-bromophenyl)-2-aminoethanol. Protection of the amine group with tert-butyloxycarbonyl (Boc) anhydride under basic conditions yields the target compound. Key reaction parameters include:

  • Reagents: Boc anhydride, triethylamine (base), dichloromethane (solvent).

  • Conditions: Room temperature, inert atmosphere (N₂ or Ar).

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Industrial Production

Industrial protocols optimize for scalability using continuous flow reactors. Palladium-catalyzed cross-coupling reactions with aryl halides are employed to introduce the bromophenyl group, followed by Boc protection. Process analytical technologies (PAT) such as HPLC and TLC monitor reaction progress and ensure ≥95% purity .

Chemical Reactivity and Reactions

Functional Group Transformations

  • Oxidation: The hydroxyethyl group oxidizes to a ketone using Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC).

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the bromophenyl group to phenyl, retaining the carbamate group.

  • Substitution: Bromine undergoes nucleophilic aromatic substitution with amines or thiols under basic conditions, enabling diversification.

Stability and Degradation

The Boc group hydrolyzes under acidic conditions (e.g., HCl in dioxane) to release the primary amine, while basic conditions (NaOH) cleave the carbamate bond. Storage at -20°C in anhydrous solvents prevents decomposition .

Scientific Research Applications

Pharmaceutical Intermediate

The compound’s chiral center and bromine atom make it a precursor for kinase inhibitors and GPCR modulators. For example, it has been used in the synthesis of Bruton’s tyrosine kinase (BTK) inhibitors for autoimmune disease therapy.

Biochemical Probes

In enzymology, the hydroxyethyl group mimics serine residues in protease substrates, enabling studies on enzyme kinetics and inhibition. Its fluorescence-quenching bromine atom aids in FRET-based assays .

Material Science

The tert-butyl group enhances thermal stability in polymer matrices, while the bromophenyl moiety facilitates cross-linking in epoxy resins.

Mechanism of Action

The compound interacts with biological targets through:

  • Hydrogen Bonding: The hydroxyethyl group binds to catalytic residues in enzyme active sites.

  • π-π Stacking: The bromophenyl group engages aromatic residues in protein binding pockets.

  • Covalent Modification: Electrophilic bromine participates in Suzuki-Miyaura couplings to generate biaryl drug candidates.

Comparison with Related Compounds

CompoundKey DifferencesApplications
(R)-Enantiomer (CAS 849178-85-4)Opposite stereochemistry; lower enzyme affinity Chiral resolution studies
tert-Butyl N-(4-bromophenyl)carbamateLacks hydroxyethyl groupLess versatile in H-bonding contexts
N-Boc-4-bromo-L-phenylalaninolExtended alkyl chainPeptide mimetics

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